

Application Notes and Protocols for 1-Octyne in Organic Synthesis

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Compound of Interest

Compound Name: 1-Octyne

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This document provides detailed application notes and experimental protocols for the use of **1-octyne**, a versatile terminal alkyne, in various key organic synthesis methodologies. The high reactivity of its terminal triple bond makes it a valuable building block for the construction of complex molecular architectures.^[1]

Sonogashira Coupling

The Sonogashira coupling is a robust and widely used cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.^{[2][3]} This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.^{[2][3]}

Application: Synthesis of substituted alkynes, which are precursors to pharmaceuticals, natural products, and organic materials.^[3]

Quantitative Data for Sonogashira Coupling of 1-Octyne

Aryl Halide	Catalyst System	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
Iodobenzene	$\text{PdCl}_2(\text{PPh}_3)_2$ / CuI	NEt_3	MeCN	80	24	>95
Iodobenzene	$\text{PdCl}_2(\text{PPh}_3)_2$ / CuI	Piperidine	Toluene	55	3	88
Bromobenzene	$\text{Pd}(\text{OAc})_2$ / $\text{P}(\text{t-Bu})_3$ / CuI	K_2CO_3	EtOH	90	24	85
4-Iodoanisole	CuI / 1,10-phenanthroline	$\text{KF}/\text{Al}_2\text{O}_3$	Toluene	110	24	78

Experimental Protocol: Sonogashira Coupling of 1-Octyne with Iodobenzene

Materials:

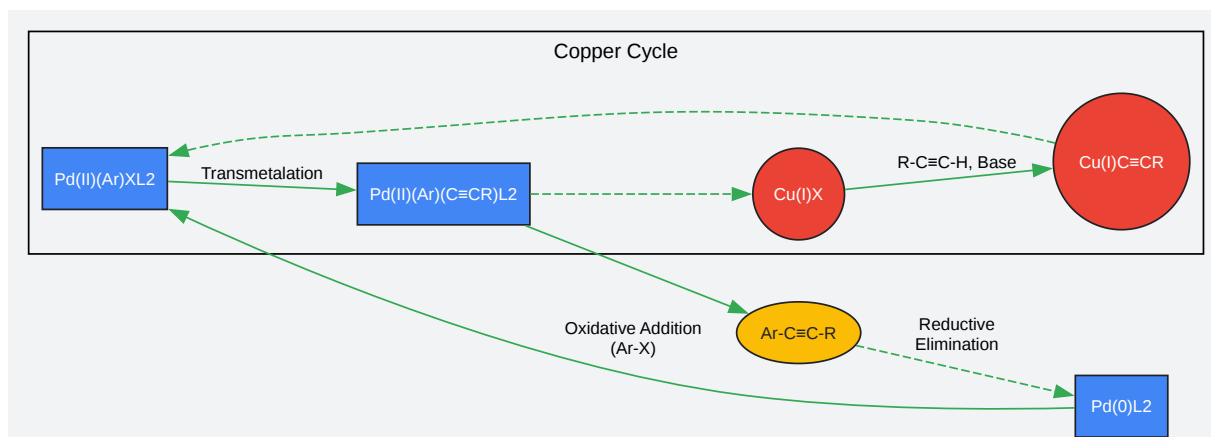
- **1-Octyne** (1.2 mmol)
- Iodobenzene (1.0 mmol)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$, 0.03 mmol)
- Copper(I) iodide (CuI, 0.05 mmol)
- Triethylamine (NEt_3 , 3.0 mmol)
- Anhydrous tetrahydrofuran (THF), 10 mL

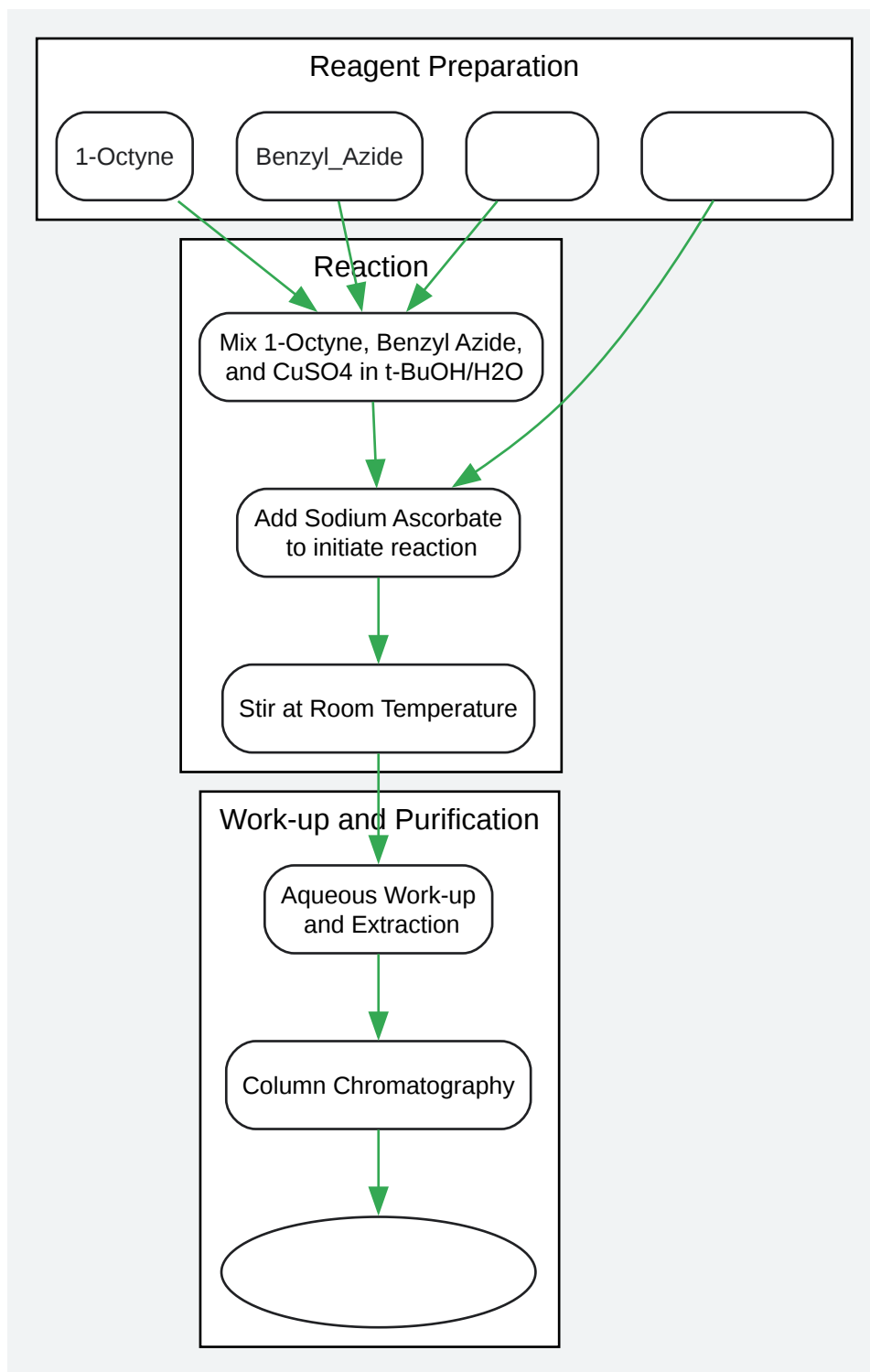
Procedure:

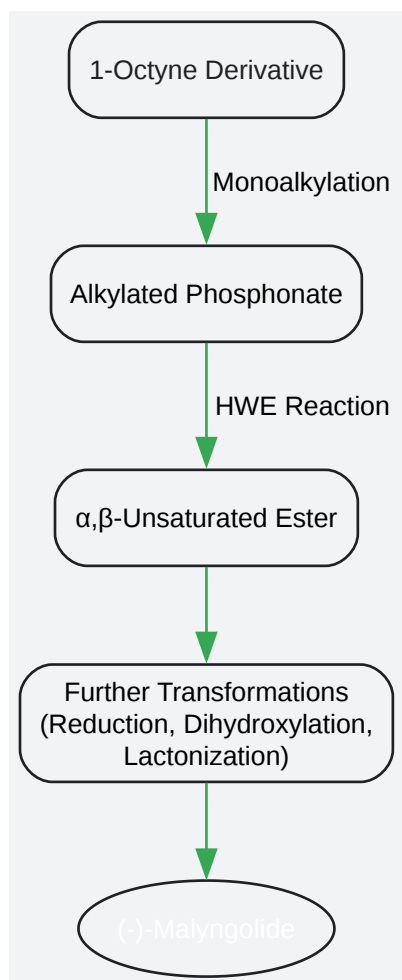
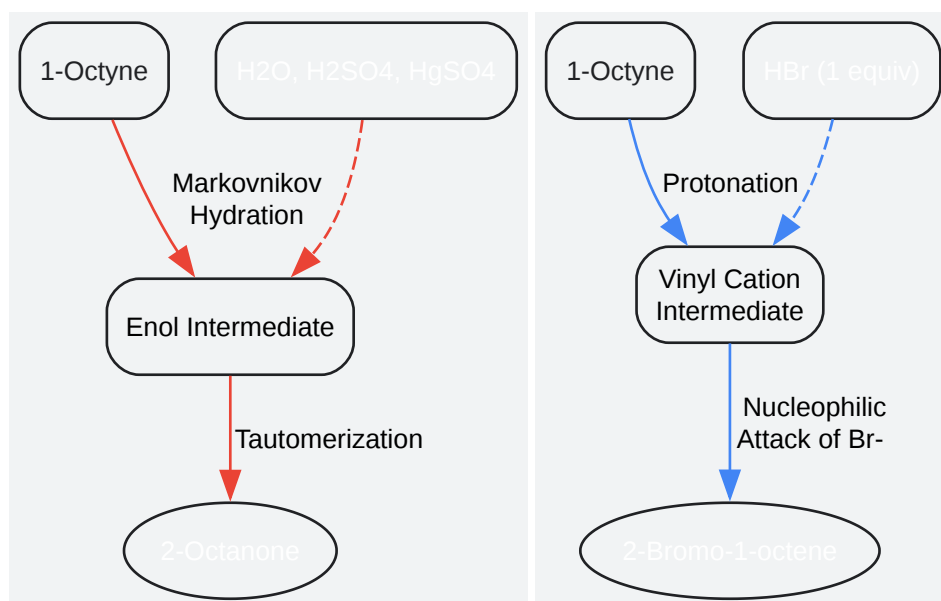
- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add iodobenzene (1.0 mmol).

- Under an inert atmosphere (e.g., argon), add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
- Add the palladium catalyst, $\text{PdCl}_2(\text{PPh}_3)_2$ (0.03 mmol), and copper(I) iodide (0.05 mmol).
- Add **1-octyne** (1.2 mmol) dropwise to the reaction mixture.
- Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 1-phenyl-**1-octyne**.

Diagram of the Sonogashira Coupling Catalytic Cycle:







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